molecular formula C13H13ClN2O2S B14931627 3-chloro-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

3-chloro-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B14931627
M. Wt: 296.77 g/mol
InChI Key: KSENMFLTPFRCOZ-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a chloro group, a methyl group, a pyridylmethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzenesulfonyl chloride and 2-pyridylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-2-methylbenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. The 2-pyridylmethylamine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-Chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial agents, particularly sulfonamide-based drugs.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: It is used in the design of chemical probes to study biological processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide: Similar structure with a chloro group at the 4-position instead of the 3-position.

    3-Chloro-2-ethyl-N-(2-pyridylmethyl)-1-benzenesulfonamide: Similar structure with an ethyl group instead of a methyl group.

    3-Chloro-2-methyl-N-(3-pyridylmethyl)-1-benzenesulfonamide: Similar structure with a pyridylmethyl group at the 3-position instead of the 2-position.

Uniqueness

3-Chloro-2-methyl-N-(2-pyridylmethyl)-1-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and methyl groups, as well as the pyridylmethyl group, can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

3-chloro-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10-12(14)6-4-7-13(10)19(17,18)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3

InChI Key

KSENMFLTPFRCOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

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